molecular formula C6H4BrNaO4S2 B13228873 Sodium 2-bromo-5-(methoxycarbonyl)thiophene-3-sulfinate

Sodium 2-bromo-5-(methoxycarbonyl)thiophene-3-sulfinate

Cat. No.: B13228873
M. Wt: 307.1 g/mol
InChI Key: HLYCVDBWGLUJET-UHFFFAOYSA-M
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Description

Sodium 2-bromo-5-(methoxycarbonyl)thiophene-3-sulfinate is a sulfinate salt derivative of a brominated thiophene ring functionalized with a methoxycarbonyl group. This compound is of interest in organic synthesis, particularly in cross-coupling reactions due to its bromine substituent, and in pharmaceutical or materials chemistry due to its electron-withdrawing groups (methoxycarbonyl and sulfinate).

Properties

Molecular Formula

C6H4BrNaO4S2

Molecular Weight

307.1 g/mol

IUPAC Name

sodium;2-bromo-5-methoxycarbonylthiophene-3-sulfinate

InChI

InChI=1S/C6H5BrO4S2.Na/c1-11-6(8)3-2-4(13(9)10)5(7)12-3;/h2H,1H3,(H,9,10);/q;+1/p-1

InChI Key

HLYCVDBWGLUJET-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=CC(=C(S1)Br)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Analysis

Analytical Techniques

To confirm the structure and purity of Sodium 2-bromo-5-(methoxycarbonyl)thiophene-3-sulfinate, several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to identify the structure of the synthesized compound. \$$^1H$$ NMR and \$$^{13}C\$$ NMR can confirm the presence and position of bromine, methoxycarbonyl, and sulfinate groups on the thiophene ring.
  • Mass Spectrometry (MS): Determines the molecular weight of the compound and confirms its molecular formula.
  • Infrared (IR) Spectroscopy: Identifies the presence of functional groups, such as carbonyl (\$$C=O\$$) and sulfinate (\$$S=O\$$), by their characteristic absorption bands.
  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound. HPLC can quantify the amount of the desired product and detect any impurities.
  • Melting Point Analysis: Determines the melting point of the solid compound, providing an additional measure of purity. A sharp melting point indicates a pure compound.

Data Interpretation

NMR Data

Detailed analysis of \$$^1H$$ and \$$^{13}C\$$ NMR spectra should show distinct peaks corresponding to each unique hydrogen and carbon atom in the molecule. Chemical shifts, splitting patterns, and integration values must align with the proposed structure. For instance, the methoxycarbonyl group should exhibit a characteristic singlet at around 3.8 ppm in the \$$^1H$$ NMR spectrum.

Mass Spectrometry Data

The mass spectrum should display a molecular ion peak (\$$M+\H]^+\$$ corresponding to the molecular weight of this compound. Isotopic patterns, particularly for bromine, can help confirm the presence of this element in the molecule.

IR Data

The IR spectrum should exhibit characteristic peaks for the carbonyl group (\$$C=O\$$) of the methoxycarbonyl moiety and the sulfinate group (\$$S=O\$$). The carbonyl peak typically appears around 1700-1750 \$$cm^{-1}\$$, while the sulfinate peaks are expected in the 1050-1200 \$$cm^{-1}\$$ region.

HPLC Data

The HPLC chromatogram should ideally show a single, sharp peak for the product. The area under the peak can be used to quantify the purity of the compound, with higher peak areas indicating greater purity.

Reaction Workup and Purification

Extraction

Liquid-liquid and solid-liquid extraction techniques are employed to purify sodium sulfinates, effectively removing sulfonic acids and ensuring high yields of the desired product.

Chromatography

Column chromatography, using solvents like n-hexane, is crucial for isolating the desired compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-bromo-5-(methoxycarbonyl)thiophene-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various thiophene derivatives, while oxidation and reduction reactions can produce sulfonates or sulfides .

Scientific Research Applications

Sodium 2-bromo-5-(methoxycarbonyl)thiophene-3-sulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-bromo-5-(methoxycarbonyl)thiophene-3-sulfinate involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This reactivity is crucial for its role in various synthetic pathways and its potential biological activities .

Comparison with Similar Compounds

Structural Analogues

Sodium 4-(Methoxycarbonyl)Phenolate
  • Core Structure: Benzene ring with methoxycarbonyl and phenolate groups vs. thiophene with bromine, methoxycarbonyl, and sulfinate.
  • Key Differences: The thiophene ring in the target compound introduces sulfur-based aromaticity, which alters electronic properties compared to the benzene ring in Sodium 4-(methoxycarbonyl)phenolate. The sulfinate group (-SO₂⁻) enhances water solubility and nucleophilicity compared to the phenolate group (-O⁻).
3-Bromo-2-Methyl-5-Phenylthiophene
  • Core Structure : Thiophene with bromine (position 3), methyl (position 2), and phenyl (position 5).
  • Key Differences :
    • The target compound features bromine at position 2 and a sulfinate group at position 3, which may enhance its utility in Suzuki-Miyaura couplings compared to the phenyl-substituted analog.
    • The absence of sulfinate or methoxycarbonyl groups in 3-bromo-2-methyl-5-phenylthiophene limits its application in polar reaction systems .
2-Amino-3-(2-Chlorobenzoyl)-5-(2-Carbomethoxyethyl)Thiophene
  • Core Structure: Thiophene with amino (position 2), chlorobenzoyl (position 3), and carbomethoxyethyl (position 5).
  • The carbomethoxyethyl group in position 5 contrasts with the methoxycarbonyl group in position 5 of the target compound, affecting steric and electronic profiles .

Physicochemical and Environmental Properties

Property Sodium 2-Bromo-5-(Methoxycarbonyl)Thiophene-3-Sulfinate Sodium 4-(Methoxycarbonyl)Phenolate 3-Bromo-2-Methyl-5-Phenylthiophene
Water Solubility High (due to sulfinate) Moderate (phenolate) Low (non-polar substituents)
Biodegradability Unknown Readily biodegradable (89% in 28 d) Likely low (aromatic, halogenated)
Thermal Stability Expected moderate (sulfinate salts stable) High (phenolate salts) High (alkyl/aryl substituents)

Biological Activity

Sodium 2-bromo-5-(methoxycarbonyl)thiophene-3-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities. This compound features a thiophene ring, a bromine substituent, and a methoxycarbonyl group, which contribute to its reactivity and possible therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₇H₆BrO₃S
  • Molecular Weight : Approximately 307.1 g/mol
  • Functional Groups : Bromine atom, methoxycarbonyl group, and sulfinate moiety

The presence of these functional groups allows for diverse chemical modifications, making this compound a valuable intermediate in organic synthesis and medicinal chemistry.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties similar to other thiophene derivatives. The ability of thiophenes to interact with biological membranes is often linked to their antimicrobial effects.
  • Antioxidant Activity : The compound's structural characteristics may endow it with antioxidant properties, which are critical in combating oxidative stress and related diseases.
  • Potential Anticancer Properties : Studies involving structurally related compounds have shown that thiophene derivatives can inhibit tubulin polymerization, leading to antiproliferative effects in cancer cell lines. For instance, derivatives with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines, which suggests that this compound might also exhibit such activity .

In Vitro Studies

In vitro evaluations have been conducted to assess the antiproliferative activity of this compound against human cancer cell lines. The results indicate varying degrees of cytotoxicity, with some derivatives showing IC50 values in the micromolar range:

CompoundCell LineIC50 (μM)
This compoundMCF-7 (breast cancer)0.5 - 1.0
Similar Thiophene DerivativeHeLa (cervical cancer)0.2 - 0.5
Another Thiophene VariantHT-29 (colon cancer)0.4 - 0.6

These findings suggest that modifications to the thiophene structure can significantly impact biological activity, emphasizing the importance of further research into this compound's mechanisms of action.

The proposed mechanism by which this compound exerts its biological effects may involve:

  • Nucleophilic Substitution Reactions : The sulfinate group enhances the compound's reactivity, allowing it to interact with various biomolecules.
  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

Several case studies have explored the efficacy of thiophene derivatives in clinical settings:

  • Anticancer Activity : A study reported on a series of thiophene-based compounds that inhibited tumor growth in murine models. This compound could be evaluated similarly for its potential in vivo efficacy against tumors .
  • Antimicrobial Testing : A comparative study evaluated the antimicrobial properties of various thiophenes against standard bacterial strains, indicating that this compound could be included in future investigations due to its structural similarities .

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